Methyl 1-(benzylamino)cyclobutane-1-carboxylate
Description
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 1-(benzylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-16-12(15)13(8-5-9-13)14-10-11-6-3-2-4-7-11/h2-4,6-7,14H,5,8-10H2,1H3 |
InChI Key |
IBTVJHLIQPAJFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclobutane Ring Formation
The cyclobutane core is typically constructed through cyclization reactions involving suitable precursors such as cyclobutanone derivatives or cyclobutane carboxylic acids. Two main approaches are:
From 3-oxocyclobutane-1-carbonyl chloride: Acyl chlorides derived from cyclobutanone carboxylic acids are reacted with amines or alcohols to form amides or esters, respectively. This method involves cooling the reaction mixture to 0 °C, dropwise addition of the acyl chloride in dichloromethane (DCM), followed by stirring at room temperature overnight. The product is isolated by aqueous quenching, organic extraction, drying over magnesium sulfate, and purification by column chromatography.
From 3-oxocyclobutane-1-carboxylic acid via Carbonyl Diimidazole Activation: The acid is activated by carbonyl diimidazole (CDI) in tetrahydrofuran (THF) at 0 °C, then reacted with the amine nucleophile at room temperature overnight. Workup involves quenching with ammonium chloride, extraction, drying, and purification.
Introduction of the Benzylamino Group
The benzylamino substituent is introduced through nucleophilic substitution or amidation reactions:
Amination of the activated cyclobutane intermediate (e.g., acyl chloride or CDI-activated acid) with benzylamine leads to the formation of the benzylamino cyclobutane carboxylate.
Reductive amination strategies can also be employed, where cyclobutanone derivatives are reacted with benzylamine under reducing conditions (e.g., sodium borohydride) to yield the benzylamino-substituted cyclobutane.
Esterification to Form the Methyl Ester
Esterification of the carboxylic acid or amide intermediate to the methyl ester can be achieved by:
Direct esterification using methanol under acidic conditions or via methylation of the carboxylate salt.
Alternatively, the methyl ester can be introduced earlier in the synthesis by starting from methyl 3-oxocyclobutane-1-carboxylate, which is then functionalized with the benzylamino group.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate mixtures). Characterization includes:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H-NMR confirms the presence of aromatic benzyl protons (~7.2–7.5 ppm), cyclobutane ring protons (2.0–2.6 ppm), and methyl ester protons (~3.7 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular ion peaks consistent with the expected molecular weight (~249.3 g/mol) confirm product identity.
High-Performance Liquid Chromatography (HPLC): Used to assess purity and retention time under specific conditions.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Activation of Cyclobutane Acid | 3-oxocyclobutane-1-carboxylic acid, Carbonyl diimidazole (1.05 eq), THF, 0 °C to RT, 2-3 h | Formation of reactive intermediate | Quantitative conversion |
| 2. Amination | Benzylamine (1.05 eq), addition at 0 °C, then RT overnight | Nucleophilic attack forming benzylamino amide intermediate | High conversion, minimal side products |
| 3. Esterification | Methylation via methanol or starting from methyl ester precursor | Formation of methyl ester group | Yields vary (typically 70–85%) |
| 4. Purification | Column chromatography (silica gel, hexane/ethyl acetate) | Isolation of pure product | Purity >95% by HPLC |
Solvent Effects: Dichloromethane and tetrahydrofuran are preferred solvents for activation and amination steps due to their ability to dissolve reagents and maintain reaction control at low temperatures.
Base Selection: Diisopropylethylamine (DIPEA) is commonly used as a base to scavenge HCl generated during acyl chloride reactions, improving yields.
Temperature Control: Cooling to 0 °C during reagent addition minimizes side reactions such as ring-opening or over-alkylation, which are common challenges in cyclobutane chemistry.
Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are essential for monitoring reaction progress and ensuring complete conversion before workup.
Purification Techniques: Column chromatography remains the gold standard for isolating pure methyl 1-(benzylamino)cyclobutane-1-carboxylate, though crystallization methods are under exploration for scale-up.
| Preparation Step | Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Cyclobutane ring activation | From acid via CDI | 3-oxocyclobutane-1-carboxylic acid, CDI | THF, 0 °C to RT, 2-3 h | Quantitative | Clean intermediate formation |
| Amination | Nucleophilic substitution | Benzylamine | 0 °C to RT, overnight | High (>80%) | Requires base (DIPEA) |
| Esterification | Methyl ester formation | Methanol or methyl ester precursor | Acidic or neutral conditions | 70-85% | Ester group essential for activity |
| Purification | Column chromatography | Silica gel, hexane/ethyl acetate | Ambient temperature | >95% purity | Critical for product quality |
The preparation of this compound involves a well-established multi-step synthetic sequence starting from cyclobutane carboxylic acid derivatives. Activation of the acid with carbonyl diimidazole followed by nucleophilic substitution with benzylamine and subsequent esterification yields the target compound. Careful control of reaction conditions, such as temperature and stoichiometry, combined with rigorous purification and characterization, ensures high yield and purity. These methods are supported by diverse research findings from peer-reviewed sources and provide a robust foundation for further synthetic and medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzylamino)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the ester group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .
Scientific Research Applications
Methyl 1-(benzylamino)cyclobutane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(benzylamino)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with biological receptors or enzymes, potentially leading to various biological effects. The cyclobutane ring may also play a role in the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and spectral differences between Methyl 1-(benzylamino)cyclobutane-1-carboxylate and its analogs:
Key Differences in Properties and Reactivity
- Polarity and Solubility: The benzylamino group increases lipophilicity compared to methylamino or aminomethyl substituents, reducing aqueous solubility. Carboxylic acid derivatives (e.g., 1-amino-1-cyclobutanecarboxylic acid) exhibit higher polarity due to the ionizable COOH group .
- Synthetic Utility: Methyl 1-(methylamino)cyclobutanecarboxylate HCl is a versatile intermediate in multi-step syntheses, as seen in its use to generate complex spiro compounds and kinase inhibitors . The benzylamino group can undergo hydrogenolysis, enabling selective deprotection in synthetic pathways .
- Ring Strain and Reactivity: Cyclobutane rings exhibit moderate strain, enhancing reactivity in ring-opening or functionalization reactions compared to cyclopropane analogs (e.g., 1-(methylamino)cyclopropane-1-carboxylate, C₁₀H₁₈F₂N₂O₂) .
Spectral Data Highlights
- Methyl 1-(methylamino)cyclobutanecarboxylate HCl: Broad singlet at δ 9.10 (NH₂⁺) and sharp singlet at δ 3.82 (OCH₃) confirm the ester and protonated amine .
- Methyl 1-(3-phenylpropyl)cyclobutane-1-carboxylate : Aromatic protons (δ 7.12–7.48) and aliphatic chain signals (δ 1.99–2.05) validate the substituent .
Research and Industrial Relevance
- Pharmaceutical Intermediates: Methyl 1-(methylamino)cyclobutanecarboxylate HCl is critical in synthesizing compounds like 6-[(2,3-difluorophenyl)methyl]-diazaspiro derivatives, which show bioactivity in patent applications .
- Discontinued Status of Benzylamino Analog: Limited commercial availability () suggests challenges in scalability or stability, though its structural uniqueness warrants further academic exploration.
Biological Activity
Methyl 1-(benzylamino)cyclobutane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, synthesizing data from various sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring, which is substituted with a benzylamino group and a carboxylate ester. The molecular formula is , and its structure can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential effects on cardiovascular health, enzyme inhibition, and other therapeutic areas.
Cardiovascular Activity
Research indicates that compounds similar to this compound can modulate the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. This pathway plays a significant role in vascular smooth muscle relaxation and platelet aggregation, making it a target for treating cardiovascular disorders such as hypertension and heart failure .
Enzyme Inhibition
Inhibitory activity against specific enzymes has been noted in related compounds. For instance, derivatives of benzylamino cyclobutane compounds have shown promise as xanthine oxidase inhibitors, which are relevant in managing conditions like gout. The mechanism involves binding to the active site of the enzyme, thereby inhibiting its activity .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds, providing insights into the potential effects of this compound.
The proposed mechanism of action for this compound involves:
- Activation of soluble guanylate cyclase : This leads to increased levels of cGMP, promoting vasodilation.
- Inhibition of xanthine oxidase : Reducing uric acid production which is beneficial in gout management.
- Antioxidant properties : Scavenging free radicals which may contribute to overall cardiovascular health.
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for Methyl 1-(benzylamino)cyclobutane-1-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including condensation reactions and acid-mediated cyclization. For example, the compound can be synthesized by dissolving intermediates in dimethylsulfoxide (DMSO) followed by freeze-drying and crystallization with solvents like 2-butanone/heptane . Yield optimization requires precise stoichiometric ratios (e.g., 2 M HCl added at 0.182 mmol scale) and controlled stirring durations (4 days for crystallization) . Monitoring via LCMS (m/z 618 [M+H]+) and HPLC (retention time 1.16 minutes under SMD-TFA05 conditions) ensures purity .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- LCMS : Confirm molecular weight (e.g., m/z 414 [M+H]+) and fragmentation patterns .
- HPLC : Validate retention times under standardized conditions (e.g., 0.65 minutes with SQD-TFA05 columns) .
- IR and NMR : Identify functional groups (e.g., ester carbonyl at ~1732 cm⁻¹) and cyclobutane ring protons (δ 1.5–2.5 ppm in ¹H NMR) .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, isopropanol) and aqueous buffers is critical. Stability studies involve accelerated degradation tests (e.g., 50°C for 8 hours under nitrogen) and monitoring via HPLC to detect decomposition products . Hydrochloride salt forms improve stability, as shown in freeze-drying protocols .
Advanced Research Questions
Q. How does the benzylamino substituent influence the compound’s reactivity and biological interactions compared to analogs?
- Methodological Answer : Comparative studies using analogs (e.g., 1-(methylamino)cyclobutane-1-carboxylic acid) reveal that the benzyl group enhances hydrophobicity and π-π stacking with biological targets. Binding affinity assays (e.g., surface plasmon resonance) and molecular docking simulations can quantify these interactions . For example, replacing benzyl with smaller groups (e.g., methyl) reduces steric hindrance but lowers specificity .
Q. What strategies resolve contradictions in reported biological activities of this compound, such as conflicting enzyme inhibition data?
- Methodological Answer : Address discrepancies by:
- Dose-Response Curves : Test across a wide concentration range (nM to mM) to identify non-linear effects.
- Assay Validation : Use orthogonal methods (e.g., fluorescence-based vs. radiometric assays) to confirm target engagement .
- Metabolite Screening : LCMS-based metabolomics identifies off-target interactions or degradation products that may skew results .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict logP, solubility, and metabolic stability. For instance, replacing the cyclobutane ring with cyclopentane (as in Reference Example 105) alters ring strain and bioavailability . MD simulations (e.g., GROMACS) assess conformational stability in biological membranes .
Q. What analytical challenges arise in quantifying trace impurities during large-scale synthesis, and how are they mitigated?
- Methodological Answer : High-resolution LCMS (e.g., HRMS/ESI-QTOF) detects impurities at <0.5% levels. For example, residual solvents (e.g., 2-butanone) are quantified via GC-MS, while column chromatography (e.g., ethyl acetate/heptane gradients) removes by-products . Purity thresholds (≥98%) are enforced using validated QC protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
